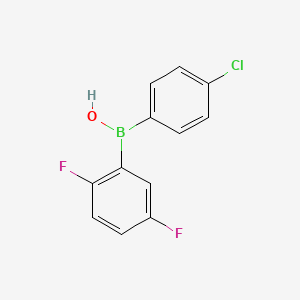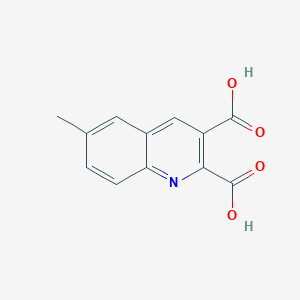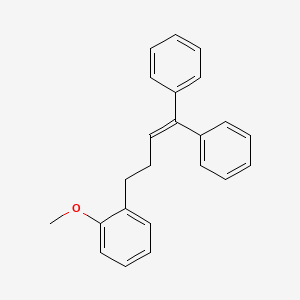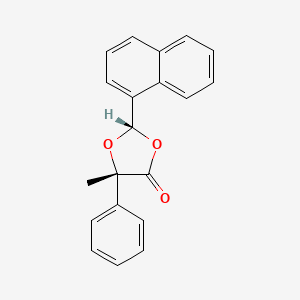
(2S,5S)-5-Methyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5S)-5-Methyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms. This specific compound is characterized by the presence of a naphthalene ring, a phenyl group, and a methyl group attached to the dioxolane ring. The stereochemistry of the compound is defined by the (2S,5S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-5-Methyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the dioxolane ring. One common method is the acid-catalyzed cyclization of a diol with a carbonyl compound. The reaction conditions often include the use of a strong acid such as sulfuric acid or p-toluenesulfonic acid as a catalyst, and the reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,5S)-5-Methyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,5S)-5-Methyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one can be used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology and Medicine
The compound may have potential applications in drug discovery and development. Its structural features could be explored for interactions with biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of polymers, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2S,5S)-5-Methyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one involves its interaction with specific molecular targets. The compound’s stereochemistry and functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,5R)-5-Methyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one: The enantiomer of the compound with opposite stereochemistry.
5-Methyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one: A similar compound without specific stereochemistry.
5-Methyl-2-(naphthalen-1-yl)-1,3-dioxolan-4-one: A compound lacking the phenyl group.
Uniqueness
The uniqueness of (2S,5S)-5-Methyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one lies in its specific stereochemistry and the presence of both naphthalene and phenyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
887304-84-9 |
|---|---|
Molekularformel |
C20H16O3 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
(2S,5S)-5-methyl-2-naphthalen-1-yl-5-phenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C20H16O3/c1-20(15-10-3-2-4-11-15)19(21)22-18(23-20)17-13-7-9-14-8-5-6-12-16(14)17/h2-13,18H,1H3/t18-,20+/m1/s1 |
InChI-Schlüssel |
WLSNWUJNODTASK-QUCCMNQESA-N |
Isomerische SMILES |
C[C@@]1(C(=O)O[C@H](O1)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Kanonische SMILES |
CC1(C(=O)OC(O1)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


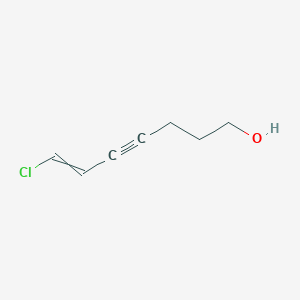
![Benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester](/img/structure/B12600791.png)

![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl-](/img/structure/B12600805.png)

![5-chloro-2-hydroxy-N-[3-methoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12600810.png)
![2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline](/img/structure/B12600818.png)
![2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine](/img/structure/B12600819.png)
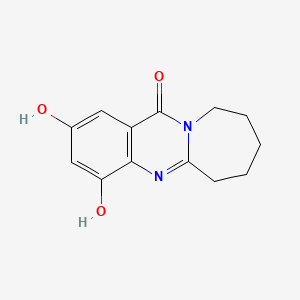
![N-[4-(pyridin-4-ylmethylideneamino)phenyl]acetamide](/img/structure/B12600842.png)
